molecular formula C14H13FN2O5 B2461044 3-(1-(2-(2-Fluorophenoxy)acetyl)azetidin-3-yl)oxazolidine-2,4-dione CAS No. 2034382-42-6

3-(1-(2-(2-Fluorophenoxy)acetyl)azetidin-3-yl)oxazolidine-2,4-dione

Cat. No.: B2461044
CAS No.: 2034382-42-6
M. Wt: 308.265
InChI Key: MCIIVPJGODNPDS-UHFFFAOYSA-N
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Description

3-(1-(2-(2-Fluorophenoxy)acetyl)azetidin-3-yl)oxazolidine-2,4-dione is a complex organic compound that features a unique combination of azetidine and oxazolidine rings. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1-(2-(2-Fluorophenoxy)acetyl)azetidin-3-yl)oxazolidine-2,4-dione typically involves multiple steps, starting with the preparation of the azetidine and oxazolidine precursors. One common method involves the reaction of 2-(2-fluorophenoxy)acetic acid with azetidin-3-one under specific conditions to form the intermediate compound. This intermediate is then reacted with oxazolidine-2,4-dione in the presence of a suitable catalyst to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of advanced catalytic systems and continuous flow reactors to enhance reaction efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

3-(1-(2-(2-Fluorophenoxy)acetyl)azetidin-3-yl)oxazolidine-2,4-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include oxidized derivatives, reduced forms of the compound, and various substituted analogs .

Scientific Research Applications

3-(1-(2-(2-Fluorophenoxy)acetyl)azetidin-3-yl)oxazolidine-2,4-dione has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(1-(2-(2-Fluorophenoxy)acetyl)azetidin-3-yl)oxazolidine-2,4-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets involved are subjects of ongoing research .

Comparison with Similar Compounds

Similar Compounds

Properties

IUPAC Name

3-[1-[2-(2-fluorophenoxy)acetyl]azetidin-3-yl]-1,3-oxazolidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13FN2O5/c15-10-3-1-2-4-11(10)21-7-12(18)16-5-9(6-16)17-13(19)8-22-14(17)20/h1-4,9H,5-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MCIIVPJGODNPDS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1C(=O)COC2=CC=CC=C2F)N3C(=O)COC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13FN2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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